molecular formula C12H24N2O2 B12993630 Rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate

Rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate

Cat. No.: B12993630
M. Wt: 228.33 g/mol
InChI Key: PIBNHYAGDOXHSE-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a carbamate group attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like palladium or platinum. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbamate group may produce primary amines.

Scientific Research Applications

Rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The carbamate group can also interact with biological molecules, potentially leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Rel-tert-butyl ((1R,3R)-3-amino-1-methylcyclohexyl)carbamate can be compared with other similar compounds such as:

    Rel-tert-butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and applications.

    Rel-tert-butyl ((1R,3R)-3-cyanocyclopentyl)carbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-amino-1-methylcyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-6-9(13)8-12/h9H,5-8,13H2,1-4H3,(H,14,15)/t9-,12-/m1/s1

InChI Key

PIBNHYAGDOXHSE-BXKDBHETSA-N

Isomeric SMILES

C[C@]1(CCC[C@H](C1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCC(C1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.